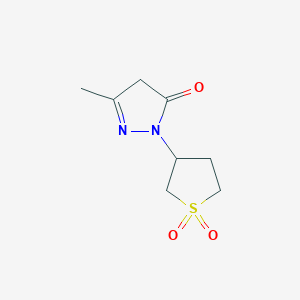

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone ring fused with a tetrahydrothiophene dioxide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

Formation of the Tetrahydrothiophene Dioxide Moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or peracetic acid.

Pyrazolone Ring Formation: The pyrazolone ring can be synthesized by reacting hydrazine with an appropriate β-keto ester under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the tetrahydrothiophene dioxide moiety with the pyrazolone ring. This can be done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene dioxide moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolone ring.

Applications De Recherche Scientifique

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound may be used as a probe or tool in biological studies to investigate various biochemical pathways.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or materials.

Mécanisme D'action

The mechanism of action of 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-dioxidotetrahydrothien-3-ylamine: This compound shares the tetrahydrothiophene dioxide moiety but lacks the pyrazolone ring.

Ethyl 2-(1,1-dioxidotetrahydrothien-3-yl)-3-oxobutanoate: This compound has a similar tetrahydrothiophene dioxide moiety but features a different functional group.

Uniqueness

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of the pyrazolone ring and the tetrahydrothiophene dioxide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Activité Biologique

The compound 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 881-38-9 , is a pyrazolone derivative with potential biological activities. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | 216.26 g/mol |

| Density | 1.58 g/cm³ |

| Boiling Point | 426.2 °C at 760 mmHg |

| Flash Point | 211.6 °C |

| LogP | 0.236 |

Biological Activity Overview

Research indicates that pyrazolone derivatives exhibit a range of biological activities. The specific compound has been evaluated for its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

A study conducted by Shaglof et al. (2021) investigated the antimicrobial effects of various pyrazolone derivatives. The results showed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, compounds similar to This compound were effective against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The study reported inhibition zones comparable to standard antibiotics like gentamicin and ampicillin, indicating promising potential for therapeutic applications in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolone derivatives are well-documented. In a comparative study on the anti-inflammatory effects of various compounds, derivatives exhibiting similar structures to This compound were shown to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could alleviate conditions such as arthritis and other inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on several pyrazolone derivatives have indicated varying degrees of effectiveness against cancer cell lines. For instance, derivatives similar to the compound under review have been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that some derivatives exhibited significant cytotoxic effects, promoting apoptosis in cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of This compound was assessed using agar diffusion methods. The compound demonstrated:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings underscore the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of pyrazolone derivatives revealed that compounds structurally related to This compound inhibited the NF-kB signaling pathway in activated macrophages. This inhibition resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation .

Propriétés

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-6-4-8(11)10(9-6)7-2-3-14(12,13)5-7/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSNOWZALAJQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396881 |

Source

|

| Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-38-9 |

Source

|

| Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.